molecular formula C10H23NO2 B13636515 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

Cat. No.: B13636515
M. Wt: 189.30 g/mol
InChI Key: COFKTKYMYKPZPG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is a branched aliphatic alcohol featuring a hydroxyl group at position 3, a methoxymethyl group at position 3, and both a methyl and aminomethyl group at position 4.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-(aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

InChI

InChI=1S/C10H23NO2/c1-5-9(3,7-11)10(12,6-2)8-13-4/h12H,5-8,11H2,1-4H3

InChI Key

COFKTKYMYKPZPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC)(COC)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Reaction Type Reagents & Conditions Purpose Notes
1 Reductive amination 4-methylhexan-3-one, formaldehyde, ammonia; moderate temp (50-70°C), acidic/basic catalyst Introduce aminomethyl group Requires controlled pH and temp
2 Reduction Sodium borohydride (NaBH4) or LiAlH4 in ethanol/methanol Reduce ketone to secondary alcohol Mild conditions preferred
3 Methoxymethylation Methoxymethyl chloride (MOM-Cl), base (e.g., NaH) Install methoxymethyl protecting group Protects hydroxyl for further reactions
4 Deprotection (if needed) Acidic aqueous workup Remove protecting groups Final purification step

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and yield. Catalysts such as palladium on carbon (Pd/C) or other metal catalysts facilitate hydrogenation or reductive amination steps efficiently under elevated pressures and temperatures. Solvent selection (ethanol, methanol) and catalyst loading are optimized for cost-effectiveness and environmental considerations.

Reaction Conditions and Optimization

Parameter Typical Range / Choice Effect on Reaction
Temperature 50–70°C Balances reaction rate and selectivity
Catalyst Acidic (HCl), Basic (NaOH), Pd/C Influences reaction pathway and yield
Solvent Ethanol, Methanol, THF Affects solubility and reaction kinetics
Reducing agent NaBH4, LiAlH4, H2 (Pd/C) Determines reduction efficiency and side products
Reaction time 2–24 hours Longer times may improve conversion but risk side reactions

Chemical Reactions and Mechanistic Insights

  • Reductive Amination: The ketone reacts with formaldehyde and ammonia to form an imine intermediate, which is subsequently reduced to the aminomethyl derivative.
  • Methoxymethylation: The hydroxyl group is alkylated with methoxymethyl chloride under basic conditions to protect or modify the alcohol functionality.
  • Reduction: Ketones are converted to secondary alcohols using hydride donors or catalytic hydrogenation.

Research Outcomes and Analytical Data

Yield and Purity

  • Reductive amination followed by reduction typically yields 65–85% of the target compound.
  • Methoxymethylation efficiency depends on base strength and reaction time, with yields ranging from 70–90%.
  • Industrial continuous flow methods report improved yields up to 90% with enhanced purity due to better reaction control.

Characterization Techniques

Technique Purpose Typical Findings
NMR (¹H, ¹³C) Structural confirmation Chemical shifts consistent with hydroxyl, aminomethyl, and methoxymethyl groups
GC-MS Purity and molecular weight Molecular ion peak at expected m/z; fragmentation pattern confirms structure
HPLC Purity and isolation Single peak with >95% purity after purification
IR Spectroscopy Functional group identification Peaks for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), and C-O (~1100 cm⁻¹)

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive amination + reduction 4-methylhexan-3-one, formaldehyde, ammonia, NaBH4 or LiAlH4 50-70°C, acidic/basic catalyst 65-85 Common lab-scale synthesis
Methoxymethylation Methoxymethyl chloride, NaH or base Room temp to 50°C 70-90 Protects hydroxyl group
Catalytic hydrogenation Pd/C, H2 gas Elevated temp and pressure 80-90 Industrial scale, high purity
Continuous flow synthesis Optimized catalysts and solvents Controlled temp and flow Up to 90 Scalable, reproducible

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The methoxymethyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Applications/Properties
This compound Not Available C₁₀H₂₃NO₂ (hypothetical) 189.3 (calculated) C3: Methoxymethyl, C4: Methyl/Aminomethyl Hydroxyl, Methoxy, Aminomethyl Potential synthetic intermediate; high functional diversity
4-(Aminomethyl)-2-methylhexan-3-ol 859971-77-0 C₈H₁₉NO 145.24 C2: Methyl, C4: Aminomethyl Hydroxyl, Aminomethyl Simpler structure; possible precursor for amino-alcohol derivatives
4-(Aminomethyl)-4-methylhexan-3-OL 1502333-79-0 C₈H₁₉NO 145.24 C4: Methyl/Aminomethyl Hydroxyl, Aminomethyl Structural isomer with reduced steric hindrance at C3
3-Ethyl-4-methylhexan-3-ol 51200-80-7 C₉H₂₀O 144.25 C3: Ethyl, C4: Methyl Hydroxyl Lipophilic alcohol; potential solvent or flavoring agent
4-Hydroxy-3-methoxy-α-methylbenzyl alcohol 2480-86-6 C₉H₁₂O₃ 168.19 Benzyl: Hydroxy, Methoxy, Methyl Hydroxyl, Methoxy, Benzyl alcohol Pharmacological research (e.g., antioxidant or fragrance component)

Key Findings:

The aminomethyl group introduces basicity, enabling salt formation (e.g., hydrochloride derivatives as in ), which could improve solubility and stability.

Structural Rigidity vs. Flexibility :

  • Cyclic analogues like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol exhibit conformational rigidity, favoring specific binding interactions in catalysis or material science. In contrast, the target compound’s acyclic structure offers synthetic versatility for modular derivatization.

Synthetic Complexity :

  • The presence of multiple substituents on adjacent carbons (C3 and C4) likely necessitates specialized reaction conditions, such as the use of anhydrous ZnCl₂ or reflux, as seen in acetamide synthesis .

Biological Activity

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is a beta-amino alcohol that has garnered attention for its potential therapeutic applications due to its unique structural features. This compound contains an amine group, a methoxymethyl group, and a tertiary alcohol, which may facilitate interactions with various biological targets, particularly in neurological pathways.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its complex structure allows for diverse reactivity patterns and potential biological interactions not found in simpler analogs.

Property Value
Molecular FormulaC₉H₁₅NO₃
Molecular Weight171.23 g/mol
Functional GroupsAmine, Methoxymethyl, Tertiary Alcohol

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to therapeutic use:

  • Neurological Interactions : The compound may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and calcium channels. These interactions suggest potential applications in treating neurological disorders by modulating synaptic transmission and neuronal excitability.
  • Antitumor Activity : Preliminary studies indicate that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown significant antitumor activity by inhibiting DNA topoisomerase II and exhibiting cytotoxicity against human cell lines .
  • Mechanism of Action : The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its ability to bind to various receptors may lead to alterations in intracellular signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antitumor Effects : A study evaluated the cytotoxicity of related beta-amino alcohols against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis through mechanisms involving mitochondrial pathways .
  • Neuroprotective Effects : Research has also focused on the neuroprotective properties of similar compounds, demonstrating their ability to reduce excitotoxicity in neuronal cultures. This suggests that they may hold promise for developing treatments for neurodegenerative diseases .

Future Directions

The unique structural characteristics of this compound present opportunities for further research into its pharmacological properties. Future studies should focus on:

  • Detailed Mechanistic Studies : Investigating the specific receptors and signaling pathways involved in the compound's biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of the compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological activity, which could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol, and what factors influence reaction yield?

  • Methodological Answer : The synthesis can involve multi-step functionalization of a hexanol backbone. A plausible route includes:

  • Step 1 : Start with 4-methylhexan-3-ol (CAS 615-29-2) as a precursor. Oxidation of the hydroxyl group to a ketone (e.g., using CrO₃ or KMnO₄) followed by reductive amination to introduce the aminomethyl group .
  • Step 2 : Introduce the methoxymethyl group via nucleophilic substitution (e.g., using methoxymethyl chloride under basic conditions). Protecting groups (e.g., Boc for amines) may be required to prevent side reactions.
  • Key Factors : Reaction yield depends on steric hindrance at the 3rd and 4th carbons, solvent polarity (e.g., DMF for substitution), and temperature control to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • NMR :

  • ¹H NMR : Peaks for hydroxyl (δ 1.5–2.0 ppm, broad), methoxy (δ 3.3 ppm, singlet), and aminomethyl (δ 2.5–3.0 ppm, multiplet due to coupling with adjacent CH groups).
  • ¹³C NMR : Methoxymethyl (δ 55–60 ppm), quaternary carbons (δ 35–40 ppm), and hydroxyl-bearing carbon (δ 70–75 ppm).
    • IR : Strong absorption bands for -OH (~3300 cm⁻¹) and -NH₂ (~3400 cm⁻¹), with C-O stretches (~1100 cm⁻¹) for methoxy groups.
    • MS : Molecular ion peak at m/z 189 (C₁₀H₂₃NO₂⁺), with fragmentation patterns indicating loss of methoxymethyl (-59 Da) or aminomethyl (-30 Da) groups .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

  • The compound has two stereocenters (C3 and C4), requiring enantioselective synthesis.

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination to control configuration at C4 .
  • Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt formation post-synthesis .
    • Computational Modeling : DFT calculations predict energy barriers for stereoisomer interconversion, guiding reaction condition optimization (e.g., low-temperature reactions to prevent racemization) .

Q. How do computational models predict the biological activity of this compound, and what in vitro assays validate these predictions?

  • QSAR Studies : Models correlate the compound’s logP (predicted ~1.8) and hydrogen-bonding capacity with membrane permeability, suggesting CNS activity .
  • Molecular Docking : Simulations show affinity for GABA receptors (ΔG ≈ -8.5 kcal/mol), comparable to known neuromodulators.
  • Validation Assays :

  • In Vitro : Radioligand binding assays (e.g., competition with ³H-muscimol for GABA_A receptors).
  • Functional Assays : Electrophysiology (e.g., patch-clamp studies on neuronal cells) .

Q. In cases of conflicting data regarding the compound’s reactivity, what experimental approaches ensure reproducibility?

  • Contradiction Example : Discrepancies in oxidation yields (e.g., CrO₃ vs. KMnO₄).
  • Resolution Strategies :

  • Controlled Replicates : Repeat reactions with standardized reagents (≥99% purity) under inert atmospheres.
  • Analytical Cross-Validation : Use HPLC to quantify product ratios and GC-MS to identify volatile byproducts .
    • Statistical Analysis : Apply ANOVA to assess variability between batches .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of this compound?

  • Potential Causes : Variability in stereochemical purity or assay conditions (e.g., cell line differences).
  • Methodological Solutions :

  • Stereoisomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers for individual testing .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay with HEK293 cells) .

Methodological Recommendations

Q. What in silico tools are recommended for predicting the environmental fate of this compound?

  • Software : EPI Suite (EPA) estimates biodegradation (BIOWIN3: ~2.5 = slow degradation) and ecotoxicity (LC50 for fish: ~10 mg/L).
  • Validation : Compare predictions with experimental soil half-life studies (OECD 307) .

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